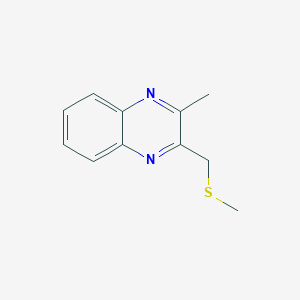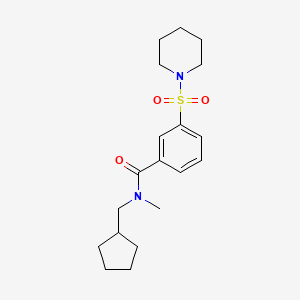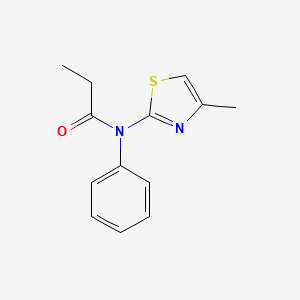
2-Methyl-3-(methylsulfanylmethyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(methylsulfanylmethyl)quinoxaline (MMQ) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical and biological properties. MMQ is a quinoxaline derivative that contains a methylsulfanylmethyl group at the 3-position and a methyl group at the 2-position. MMQ has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(methylsulfanylmethyl)quinoxaline is not fully understood, but it has been proposed that 2-Methyl-3-(methylsulfanylmethyl)quinoxaline exerts its biological activities through the modulation of various signaling pathways. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has also been found to modulate the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth, survival, and metabolism. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has also been found to inhibit the replication of viruses by targeting various viral proteins and enzymes.
Biochemical and Physiological Effects
2-Methyl-3-(methylsulfanylmethyl)quinoxaline has been found to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the induction of apoptosis in cancer cells, the inhibition of viral replication, and the inhibition of bacterial growth. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has also been found to modulate various signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-3-(methylsulfanylmethyl)quinoxaline has several advantages for lab experiments, including its low toxicity, high selectivity towards cancer cells, and ability to modulate various signaling pathways. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has also been found to exhibit synergistic effects with other anti-cancer drugs, making it a potential candidate for combination therapy. However, 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has some limitations, including its low solubility in water and its instability under acidic conditions. These limitations can be overcome through the optimization of the synthesis method and the use of appropriate solvents and stabilizers.
Zukünftige Richtungen
There are several future directions for the research on 2-Methyl-3-(methylsulfanylmethyl)quinoxaline, including the optimization of the synthesis method to improve the yield and purity of the compound, the investigation of the mechanism of action of 2-Methyl-3-(methylsulfanylmethyl)quinoxaline, the development of 2-Methyl-3-(methylsulfanylmethyl)quinoxaline derivatives with improved solubility and stability, and the evaluation of the efficacy and safety of 2-Methyl-3-(methylsulfanylmethyl)quinoxaline in preclinical and clinical studies. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has the potential to be developed into a novel anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial agent, and further research on this compound is warranted.
Synthesemethoden
2-Methyl-3-(methylsulfanylmethyl)quinoxaline can be synthesized through various methods, including the condensation of 2-methylquinoxaline-3-carbaldehyde with methylsulfanyl acetic acid, the reaction of 2-methyl-3-nitroquinoxaline with methylthioacetaldehyde, and the reaction of 2-methylquinoxaline-3-carbaldehyde with methylsulfanyl acetic acid in the presence of a catalyst. The synthesis of 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(methylsulfanylmethyl)quinoxaline has been extensively studied for its biological activities, including its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has also been found to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has been shown to inhibit the replication of various viruses, including hepatitis C virus, dengue virus, and Zika virus. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has also exhibited antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
2-methyl-3-(methylsulfanylmethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-11(7-14-2)13-10-6-4-3-5-9(10)12-8/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQXDTDLCHMYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(methylsulfanylmethyl)quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7548018.png)
![1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7548019.png)

![5-bromo-N-[2-[(5-chloro-1-methylbenzimidazol-2-yl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B7548026.png)
![2-[[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7548032.png)
![3-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7548041.png)

![N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7548054.png)
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7548055.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)
![2-bromo-4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B7548079.png)
![4-bromo-2-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B7548087.png)
![1-methyl-6-oxo-N-[3-(pyridin-2-ylcarbamoyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7548095.png)